Galidesivir, also known as Immucillin-A and BCX4430, is a novel antiviral agent that belongs to the class of nucleoside analogues. [, , , ] It is a broad-spectrum antiviral with demonstrated in vitro and in vivo efficacy against a range of RNA viruses. [, , , , ] These viruses include, but are not limited to, filoviruses (e.g., Ebola virus, Marburg virus), flaviviruses (e.g., Zika virus, yellow fever virus, dengue virus, tick-borne encephalitis virus), and coronaviruses (e.g., SARS-CoV, SARS-CoV-2). [, , , , , , , , , ]
Related Compounds
Remdesivir
Compound Description: Remdesivir is a nucleotide analog [, , , , , ] initially developed for Ebola virus treatment [, , ]. It acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor [, , , , ], halting viral RNA synthesis.
Relevance: Like Galidesivir, Remdesivir inhibits viral RdRp [, , , , , ], but it demonstrates a stronger binding affinity for RdRp compared to Galidesivir in some studies [, ]. Both are considered potential therapeutic options for COVID-19 [, , , , ] and other viral infections. Remdesivir's structure contains a 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase, also found in an iminovir analog of Galidesivir [].
Favipiravir
Compound Description: Favipiravir, also known as T-705, is a pyrazine derivative with antiviral activity [, , , ]. It acts as a selective inhibitor of viral RdRp [, , , ], ultimately hindering viral replication.
Relevance: Both Galidesivir and Favipiravir are nucleoside analogs [, , , ] and RdRp inhibitors [, , , ]. While their precise binding interactions might differ, both target the same viral enzyme to halt RNA synthesis, making them relevant in developing potential antiviral therapies.
Ribavirin
Compound Description: Ribavirin is a guanosine analog with broad-spectrum antiviral activity [, , , , ]. It interferes with viral RNA synthesis, potentially acting as an RNA mutagen, inhibiting viral RNA polymerase, or depleting intracellular GTP pools.
Sofosbuvir
Compound Description: Sofosbuvir is a uridine nucleotide analog [, , , ] and a prodrug metabolized to its active form, which acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.
Relevance: Sofosbuvir, like Galidesivir, is a nucleotide analog [, , , ] that targets viral RdRp [, , , ]. Despite targeting different viruses, both compounds demonstrate the potential of nucleoside analogs as antiviral agents by inhibiting this essential enzyme for viral replication.
7-deaza-2′-C-methyladenosine
Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].
2′-C-methyladenosine
Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].
4′-azido-aracytidine
Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].
BCX4430
Iminovirs (specifically, the iminovir containing the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase)
Compound Description: Iminovirs are antiviral imino-C-nucleosides []. The specific iminovir containing the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase, which is also present in remdesivir, exhibited potent antiviral activity against influenza A and B viruses, as well as members of the Bunyavirales order [].
Relevance: These compounds are structurally related to Galidesivir []. The iminovir with the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase showed promising antiviral activity, suggesting potential for further development as antiviral agents [].
ProTide Prodrugs of Iminovir Monophosphates
Compound Description: ProTide prodrugs are a type of prodrug designed to enhance the delivery of nucleoside monophosphates into cells []. ProTide prodrugs of iminovir monophosphates were synthesized with the aim of improving the antiviral activity of the parent iminovir nucleosides [].
Relevance: These compounds are derived from iminovirs, which are structurally related to Galidesivir []. The synthesis and evaluation of ProTide prodrugs demonstrate efforts to improve the delivery and efficacy of iminovirs as antiviral agents [].
EIDD-1931 and EIDD-2801
Compound Description: EIDD-2801 is a prodrug of EIDD-1931, and both compounds are nucleoside analogs with antiviral activity []. EIDD-1931 has been shown to have potent activity against SARS-CoV-2 [].
Relevance: These compounds are nucleoside analogs, similar to Galidesivir, and target viral RNA synthesis []. EIDD-1931's potent activity against SARS-CoV-2 highlights the potential of this class of compounds for treating viral infections [].
3-Deazaneplanocin A
Compound Description: 3-Deazaneplanocin A is an adenosine analog with antiviral activity [, ]. It is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in methylation reactions that are essential for viral replication.
Relevance: Like Galidesivir, 3-Deazaneplanocin A is a nucleoside analog with broad-spectrum antiviral activity [, ]. Both compounds demonstrate the potential of targeting viral enzymes involved in nucleic acid metabolism for antiviral drug development.
Source and Classification
Galidesivir, also known by its developmental code BCX4430 and the synonym Immucillin A, is classified as a small molecule antiviral drug. It is an adenosine analogue developed by BioCryst Pharmaceuticals under a broad-spectrum antiviral research program funded by the National Institute of Allergy and Infectious Diseases. Initially aimed at treating hepatitis C, its development pivoted towards deadly filovirus infections such as Ebola and Marburg viruses, as well as other RNA viruses like Zika virus.
Synthesis Analysis
The synthesis of Galidesivir involves several complex steps. The initial reported synthesis utilized the addition of lithiated 7-bromo-pyrrolotriazine to an imine precursor, followed by a deprotection sequence to yield the final product. Key parameters in the synthesis include:
Reagents: Use of n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78 °C) for the lithiation step.
Yield: The synthesis process reported yields ranging from 3% to 88%, depending on the specific steps and conditions employed. For instance, hydroxylamines were generated with yields of 52% and 12% in different reaction setups.
Protection Strategies: A bench-stable protecting group strategy was explored to enhance yield reliability during the synthesis process.
Molecular Structure Analysis
The molecular formula of Galidesivir is C11H15N5O3, with a molar mass of approximately 265.273 g/mol. The structure features a pyrrolo[2,1-f][1,2,4]triazine core that is characteristic of its class of nucleoside analogues. The compound's three-dimensional structure can be represented using various structural databases, which provide insights into its spatial configuration and potential interactions with biological targets.
Chemical Reactions Analysis
Galidesivir participates in several key chemical reactions that are critical to its function as an antiviral agent. The compound acts primarily as an inhibitor of viral RNA polymerase:
Binding Mechanism: Galidesivir mimics natural nucleotides and binds to the RNA polymerase at the site where nucleotides would typically engage. This binding alters the enzyme's structure and function.
Termination of RNA Synthesis: The interaction leads to premature termination of RNA strand elongation during viral replication processes.
Mechanism of Action
The mechanism of action for Galidesivir involves its role as a competitive inhibitor for viral RNA polymerase. By binding to this enzyme:
Structural Change: The compound induces a structural change in the enzyme due to altered electrostatic interactions.
Disruption of Viral Replication: This change inhibits the polymerase's ability to synthesize viral RNA effectively, leading to reduced viral replication rates and ultimately aiding in controlling infections caused by various RNA viruses.
Physical and Chemical Properties Analysis
Galidesivir exhibits several notable physical and chemical properties:
Applications
Galidesivir has been investigated for various scientific applications:
Antiviral Therapy: It has shown promise in treating infections caused by Ebola and Marburg viruses in animal models. Efficacy was noted even when administered post-infection.
Broad-Spectrum Activity: Its ability to inhibit multiple RNA viruses positions it as a candidate for addressing emerging infectious diseases such as Zika virus and potentially coronaviruses like SARS-CoV-2.
Clinical Trials: Galidesivir has entered phase 1 clinical trials aimed at assessing its safety and efficacy in humans suffering from COVID-19.
Introduction to Galidesivir in Antiviral Research
Historical Development and Discovery of Galidesivir
Galidesivir (BCX4430), an adenosine nucleoside analog, emerged from targeted antiviral drug discovery programs in the early 21st century. Developed by BioCryst Pharmaceuticals with critical funding and scientific collaboration from the National Institute of Allergy and Infectious Diseases (NIAID), its discovery stemmed from systematic efforts to identify compounds effective against RNA viruses of high public health concern. Initial research focused on hepatitis C therapeutics, but the compound's unique properties redirected development toward emerging viral threats. The structural design features a carbocyclic ribose ring modification and a 7-aminopyrrolo[3,2-d]pyrimidine base, distinguishing it from classical adenosine analogs and conferring significant antiviral breadth [1][3][6]. This molecular configuration allows it to function as an RNA-dependent RNA polymerase (RdRp) inhibitor while resisting degradation by cellular adenosine deaminases, enhancing its metabolic stability and therapeutic potential [6][7].
Preclinical development accelerated significantly following the 2013-2016 West African Ebola virus epidemic, which highlighted the critical absence of effective broad-spectrum antiviral countermeasures. Galidesivir demonstrated remarkable efficacy in rodent and non-human primate models of filovirus infection, providing 100% protection against Marburg virus infection in guinea pigs when administered 48 hours post-infection and showing significant efficacy against Ebola virus [1][3]. These findings prompted its designation as a promising medical countermeasure and facilitated progression into human clinical trials.
Table 1: Key Milestones in Galidesivir Development
Year
Development Milestone
Significance
Early 2000s
Initial discovery and synthesis
Identification as adenosine analog with antiviral potential
2014
Publication of broad-spectrum efficacy (Nature)
Demonstrated protection against filoviruses in animal models
2017
Efficacy against Zika virus established
Confirmed activity in mouse and primate models
2019
Phase 1 clinical trials (IM/IV formulations)
Established human safety and pharmacokinetic profile
2020
Clinical trials initiation for COVID-19 (NCT03891420)
Exploration against pandemic coronavirus
Public Health Imperatives for Broad-Spectrum Antiviral Agents
The perpetual emergence of RNA viral pathogens underscores the critical need for broad-spectrum antiviral agents capable of targeting diverse viral families with pandemic potential. Traditional antiviral development faces significant challenges due to the species-specific nature of viruses, their rapid mutation rates, and the unpredictable timing of outbreaks. Galidesivir addresses this imperative through its unique mechanism of action – it is metabolized intracellularly to the active triphosphate form (BCX4430-TP), which functions as an RNA chain terminator when incorporated by viral RNA-dependent RNA polymerases [1][3]. This mechanism exhibits activity against more than 20 RNA viruses spanning nine families, positioning it as a vital countermeasure against known and emerging threats [1][6][8].
The compound demonstrates particularly crucial activity against several Category A priority pathogens as designated by the NIAID. Against filoviruses, galidesivir significantly increased survival in Marburg virus-infected non-human primates (67-100% protection) and demonstrated cross-protection against Ebola virus in rodent models [1][3]. For flaviviruses, it exhibited potent inhibition of Yellow Fever virus (YFV) replication in vitro (EC₅₀ = 14.1-24.5 μM) and protected hamsters from lethal YFV challenge, even when treatment was delayed until 48 hours post-infection [1][6]. Against Zika virus, galidesivir abrogated viremia in infected rhesus macaques and prevented viral replication in the central nervous system, suggesting potential to mitigate neurological complications [3][7].
Notably, galidesivir has demonstrated efficacy against Rift Valley fever virus (RVFV), a phlebovirus with significant epidemic potential. In the Syrian golden hamster model of peracute RVFV infection, intramuscular and intraperitoneal administration significantly improved survival outcomes and effectively suppressed viral replication in serum, spleen, brain, and liver tissues [4]. This broad antiviral spectrum extends to other significant pathogens, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), where it demonstrated in vitro inhibition (EC₅₀ = 57.7-68.4 μM) and reduced lung pathology in SARS-CoV-2-infected hamsters when administered prophylactically [1][3].
Table 2: Antiviral Spectrum of Galidesivir Against Select High-Consequence Pathogens
Virus Family
Representative Pathogens
In Vitro Activity (EC₅₀/EC₉₀, μM)
In Vivo Efficacy
Filoviridae
Marburg virus (MARV)
4.4-6.7 (EC₅₀)
100% protection in rodents/NHP (post-exposure)
Filoviridae
Ebola virus (EBOV)
11.8 (EC₅₀)
Significant protection in rodent models
Flaviviridae
Yellow Fever virus (YFV)
14.1-24.5 (EC₅₀)
Increased survival in hamster models
Flaviviridae
Zika virus (ZIKV)
Data not fully quantified
Abrogated viremia in primates
Phenuiviridae
Rift Valley fever virus (RVFV)
20.4-41.6 (EC₅₀)
Limited infection in hamsters
Coronaviridae
SARS-CoV-2
10.94-14.15 (EC₉₀)
Reduced lung pathology in hamsters
Position of Galidesivir in the Landscape of Nucleoside Analog Therapeutics
Galidesivir occupies a distinctive niche within the nucleoside analog therapeutic landscape due to its C-nucleoside structure and exceptionally broad antiviral spectrum. Unlike many nucleoside analogs that demonstrate activity against a limited range of related viruses, galidesivir inhibits diverse RNA virus families with minimal cross-resistance to existing agents. Structurally, it diverges from conventional D-nucleosides through its carbocyclic ribose moiety where the oxygen atom in the furanose ring is replaced by a methylene group, conferring metabolic stability against phosphorylases [5][10]. The 7-aminopyrrolo[3,2-d]pyrimidine base mimics adenine, enabling recognition by viral polymerases [6][7].
Mechanistically, galidesivir undergoes intracellular phosphorylation to its active triphosphate form (BCX4430-TP), which competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains. Upon incorporation, it acts as a non-obligate chain terminator – while it lacks a canonical 3'-hydroxyl group, its flexible pseudoribose ring allows limited addition of further nucleotides before termination occurs, potentially enhancing potency while reducing immediate selective pressure for resistance [3][6]. This mechanism differs from obligate chain terminators like Remdesivir, which cause immediate termination. Galidesivir triphosphate exhibits preferential inhibition of viral RdRp over host DNA-dependent RNA polymerases (approximately 160-fold selectivity), contributing to its favorable cytotoxicity profile in vitro (CC₅₀ > 295.7 μM in Vero-76 cells) [1][3].
Comparative analysis reveals significant distinctions from other broad-spectrum nucleoside analogs:
Remdesivir: A phosphoramidate prodrug of an adenosine C-nucleoside analog effective primarily against filoviruses and coronaviruses. While both target RdRp, remdesivir requires metabolic activation to its triphosphate and acts primarily as an obligate chain terminator. Galidesivir demonstrates broader spectrum including robust activity against flaviviruses and arenaviruses where remdesivir shows limited efficacy [5][10].
Favipiravir (T-705): A pyrazinecarboxamide derivative functioning as a purine analog. It exhibits broad anti-RNA virus activity but requires conversion to the ribofuranosyltriphosphate form (favipiravir-RTP). Galidesivir demonstrates substantially higher selectivity indices against several viruses including Yellow Fever virus and demonstrates superior efficacy in filovirus animal models at comparable doses [5][10].
Ribavirin: A guanosine analog with activity against diverse RNA and DNA viruses but hampered by significant hematologic toxicity and a narrow therapeutic window. Galidesivir demonstrates superior safety margins in preclinical models, particularly regarding hematologic parameters [6][10].
Resistance profiling using tick-borne encephalitis virus (TBEV) identified a single amino acid substitution (E460D) in the RdRp active site conferring approximately 7-fold resistance to galidesivir. Crucially, this mutation significantly attenuated viral fitness in vivo, suggesting a high genetic barrier to clinically relevant resistance – a distinct advantage over nucleoside analogs where resistance mutations remain phenotypically neutral or compensatory [3][6].
Table 3: Comparative Analysis of Galidesivir and Other Broad-Spectrum Nucleoside Analogs
Galidesivir's development pathway reflects its potential dual utility: as a targeted treatment for specific high-consequence viruses like Marburg virus (currently in advanced development as a medical countermeasure) and as a first-line broad-spectrum agent for novel or unexpected RNA viral outbreaks where immediate pathogen-specific interventions are unavailable. Its stability, potential for both parenteral and oral formulation, and preclinical efficacy across phylogenetically diverse RNA viruses solidify its unique position in the nucleoside analog arsenal [1][3][6].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Galidesivir Hydrochloride is the hydrochloride salt form of galidesivir, an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, galidesivir is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. Galidesivir triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.
BAY1082439 is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha and beta isoforms with potential antineoplastic activity. PI3K alpha/beta inhibitor BAY1082439 selectively inhibits both PI3K alpha, including mutated for
BAY1125976 is an orally bioavailable inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity. AKT1/2 inhibitor BAY1125976 selectively binds to and inhibits the phosphorylatio
BAY1143269 is an orally bioavailable inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 (MKNK1), with potential antineoplastic activity. Upon oral administration, MKNK1 inhibitor BAY 1143269 binds to MKNK1, there
BAY1143572 is a highly selective, potent and orally available inhibitor of PTEFb/CDK9 currently in Phase I. BAY1143572 inhibits MYC and shows convincing anti-tumor activity in multiple xenograft models by the induction of apoptosis. BAY 1143572 had potent
BAY-678 is a potent, selective, cell-permeable HNE inhibitor. BAY-678 inhibits HNE reversibly with an in vitro IC50 = 20 nM and Ki = 15 nM. BAY-678 has more than 2,000-fold selectivity in a panel of 21 serine proteases, and there is no significant inhibi
BAY-850 is a chemical probe for the ATAD2A bromodomain which displaces acetylated H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nM (HTRF). MST and BROMOscan measurements indicate a Kd of 84.9 nM and 120 nM, respectively. BAY-850 displays
BGB-290 is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. PARP inhibitor BGB-290 selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks vi